molecular formula C14H28Br2N4 B14258503 1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide CAS No. 349081-22-7

1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide

Cat. No.: B14258503
CAS No.: 349081-22-7
M. Wt: 412.21 g/mol
InChI Key: DBYKXCZWWWADHV-UHFFFAOYSA-N
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Description

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by a hexane chain, with bromide ions as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ions can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.

    Oxidation and Reduction: The imidazolium rings can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.

    Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imidazolium rings, although specific conditions depend on the desired product.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with chloride ions would yield the corresponding chloride salt of the compound.

Scientific Research Applications

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with molecular targets such as enzymes and microbial cell membranes. The imidazolium rings can disrupt the function of enzymes by binding to their active sites, while the bromide ions can interfere with cellular processes . These interactions lead to the antimicrobial and catalytic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is unique due to its specific combination of imidazolium rings and bromide counterions, which confer distinct antimicrobial and catalytic properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

CAS No.

349081-22-7

Molecular Formula

C14H28Br2N4

Molecular Weight

412.21 g/mol

IUPAC Name

3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dibromide

InChI

InChI=1S/C14H26N4.2BrH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H

InChI Key

DBYKXCZWWWADHV-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Br-].[Br-]

Origin of Product

United States

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